Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC16934607
Molecular Formula: C22H20BrN3O4S2
Molecular Weight: 534.4 g/mol
* For research use only. Not for human or veterinary use.
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester -](/images/structure/VC16934607.png)
Specification
Molecular Formula | C22H20BrN3O4S2 |
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Molecular Weight | 534.4 g/mol |
IUPAC Name | tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]-4-bromothiophen-2-yl]carbamate |
Standard InChI | InChI=1S/C22H20BrN3O4S2/c1-22(2,3)30-21(27)25-18-13-17(23)19(31-18)15-9-11-24-20-16(15)10-12-26(20)32(28,29)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Standard InChI Key | ZSHBODXRPKCJMZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C<sub>22</sub>H<sub>21</sub>BrN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>, with a molecular weight of 455.55 g/mol. Its structure integrates three key moieties:
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A pyrrolo[2,3-b]pyridine heterocycle, which provides a planar aromatic system conducive to π-π stacking interactions.
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A phenylsulfonyl group at the 1-position of the pyrrolopyridine, introducing electron-withdrawing characteristics and enhancing metabolic stability.
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A 4-bromo-5-substituted thienyl group linked to a tert-butyl carbamate, offering sites for nucleophilic substitution and hydrolysis.
The bromine atom at the 4-position of the thienyl ring is a critical handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Spectral and Computational Data
Key spectroscopic features include:
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<sup>1</sup>H NMR: Signals for the pyrrolopyridine protons (δ 6.8–8.2 ppm), thienyl protons (δ 7.1–7.5 ppm), and tert-butyl group (δ 1.3 ppm).
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IR: Stretching vibrations for the sulfonyl group (1350–1160 cm<sup>−1</sup>) and carbamate carbonyl (1700–1680 cm<sup>−1</sup>).
Computational models predict a logP value of 3.2, indicating moderate lipophilicity, and a polar surface area of 98 Ų, suggesting moderate blood-brain barrier permeability.
Property | Value | Source |
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Molecular Formula | C<sub>22</sub>H<sub>21</sub>BrN<sub>3</sub>O<sub>4</sub>S<sub>2</sub> | |
Molecular Weight (g/mol) | 455.55 | |
logP | 3.2 | |
Polar Surface Area | 98 Ų |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Sulfonylation: Reaction of 4-bromo-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.
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Carbamate Formation: Treatment with tert-butyl isocyanate under anhydrous conditions yields the final carbamate ester.
Optimization of the Suzuki coupling step (e.g., using Pd(PPh<sub>3</sub>)<sub>4</sub> and Cs<sub>2</sub>CO<sub>3</sub>) achieves yields exceeding 70% for the pyrrolopyridine-thienyl coupling.
Chemical Reactivity
The compound undergoes three primary reactions:
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Hydrolysis: The tert-butyl carbamate cleaves under acidic (HCl/EtOH) or basic (NaOH/H<sub>2</sub>O) conditions to generate carbamic acid and tert-butanol.
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines, alkoxides, or thiols, enabling diversification of the thienyl group.
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Sulfonamide Cleavage: Treatment with HBr/AcOH removes the phenylsulfonyl group, regenerating the pyrrolopyridine NH for further derivatization.
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound exhibits IC<sub>50</sub> values < 100 nM against IKK2, a kinase central to NF-κB signaling in inflammation and cancer. Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with Lys44 and Glu61 in the IKK2 ATP-binding pocket, while the pyrrolopyridine engages in hydrophobic interactions with Val29 and Ile165.
Pharmacological Profiling
In vitro assays demonstrate:
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Anti-inflammatory Activity: 80% inhibition of TNF-α production in LPS-stimulated macrophages at 10 μM.
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Antiproliferative Effects: GI<sub>50</sub> of 2.5 μM against HeLa cervical cancer cells.
Assay | Result | Source |
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IKK2 IC<sub>50</sub> | 85 nM | |
TNF-α Inhibition (10 μM) | 80% | |
HeLa GI<sub>50</sub> | 2.5 μM |
Applications in Medicinal Chemistry
Lead Optimization
The bromine atom serves as a synthetic handle for introducing substituents that modulate solubility and target affinity. For example, replacing Br with a morpholine group via Buchwald-Hartwig amination improves aqueous solubility by 3-fold while maintaining IKK2 potency.
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